Glycidyl Stearate-d5

Description

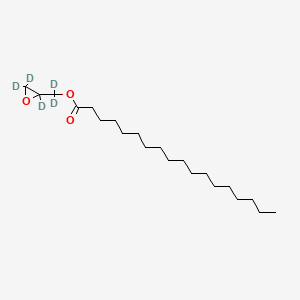

Structure

2D Structure

Properties

Molecular Formula |

C21H40O3 |

|---|---|

Molecular Weight |

345.6 g/mol |

IUPAC Name |

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate |

InChI |

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i18D2,19D2,20D |

InChI Key |

OUQGOXCIUOCDNN-UITAJUKKSA-N |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)[2H] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |

Origin of Product |

United States |

Foundational & Exploratory

Glycidyl Stearate-d5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl Stearate-d5 is the deuterated form of Glycidyl Stearate, a glycidyl ester that has garnered significant attention in the fields of food safety and toxicology. Glycidyl esters are process-induced contaminants formed in refined edible oils and fats during high-temperature deodorization. In the body, Glycidyl Stearate is hydrolyzed to glycidol, a compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). The primary application of this compound is as an internal standard for the accurate quantification of Glycidyl Stearate in various matrices, particularly in food products, using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use as an internal standard, and an exploration of the signaling pathways associated with the genotoxicity of its metabolite, glycidol.

Chemical Identity and Properties

This compound is a stable isotope-labeled compound where five hydrogen atoms on the glycidyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the non-labeled analyte but has a distinct mass-to-charge ratio.

Chemical Structure

The chemical structure of this compound is presented below. The five deuterium atoms are located on the oxirane and adjacent methylene groups of the glycidyl moiety.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 1346598-19-3 |

| Molecular Formula | C₂₁H₃₅D₅O₃ |

| Molecular Weight | 345.57 g/mol |

| Appearance | Solid |

| Purity | Typically >98% |

| Isotopic Enrichment | Typically ≥99% deuterated forms (d₁-d₅) |

| Solubility | Soluble in chloroform and methanol |

Experimental Protocol: Quantification of Glycidyl Stearate using this compound as an Internal Standard

The following protocol is a synthesized methodology based on the principles of the American Oil Chemists' Society (AOCS) Official Method Cd 29a-13 for the analysis of glycidyl esters in edible oils and fats by GC-MS.

Materials and Reagents

-

Sample: Edible oil or fat sample

-

Internal Standard: this compound solution of known concentration

-

Solvents: n-Hexane, isooctane, diethyl ether (all analytical grade)

-

Reagents: Sodium methoxide solution (0.5 M in methanol), sulfuric acid solution (e.g., 2% in methanol), sodium chloride solution (saturated), phenylboronic acid (PBA) solution (e.g., 10 mg/mL in diethyl ether), anhydrous sodium sulfate.

Sample Preparation and Extraction

-

Weighing and Spiking: Accurately weigh approximately 100 mg of the homogenized oil or fat sample into a screw-cap glass tube. Add a known amount of the this compound internal standard solution.

-

Transesterification: Add sodium methoxide solution to the sample. This step converts the glycidyl esters to free glycidol. The reaction is typically carried out at room temperature with shaking for a defined period.

-

Neutralization and Extraction: Neutralize the reaction with an acidic solution (e.g., sulfuric acid in methanol). Extract the analytes from the aqueous phase using n-hexane or another suitable organic solvent. This step is repeated to ensure complete extraction.

-

Derivatization: The extracted glycidol and the deuterated glycidol from the internal standard are not volatile enough for GC analysis. Therefore, a derivatization step is necessary. Phenylboronic acid (PBA) is commonly used to form a volatile derivative. Add the PBA solution to the dried extract and incubate at an elevated temperature (e.g., 80°C) for a specified time.

-

Final Preparation: After derivatization, evaporate the solvent and reconstitute the residue in a known volume of isooctane for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless injection at a high temperature (e.g., 250°C).

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 300°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the PBA derivative of both Glycidyl Stearate and this compound.

-

Quantification

The concentration of Glycidyl Stearate in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared with known concentrations of non-labeled Glycidyl Stearate and a constant concentration of the this compound internal standard.

Experimental Workflow Diagram

Caption: General workflow for the quantification of Glycidyl Stearate.

Biological Activity and Signaling Pathways of Glycidol

The toxicological significance of Glycidyl Stearate lies in its in vivo hydrolysis to glycidol. Glycidol is a genotoxic carcinogen due to its reactive epoxide group, which can form covalent adducts with cellular macromolecules, including DNA.

Genotoxicity and DNA Adduct Formation

The primary mechanism of glycidol-induced carcinogenicity is its ability to alkylate DNA bases, leading to the formation of DNA adducts. This DNA damage, if not properly repaired, can lead to mutations during DNA replication, which can in turn activate oncogenes or inactivate tumor suppressor genes, ultimately leading to cancer.

Signaling Pathway of Glycidol-Induced Carcinogenesis

The cellular response to glycidol-induced DNA damage involves a complex network of signaling pathways that regulate DNA repair, cell cycle arrest, and apoptosis. A simplified representation of this pathway is depicted below.

Caption: Simplified signaling pathway of glycidol-induced carcinogenesis.

Upon entry into the cell, glycidol causes DNA damage by forming adducts. This damage is recognized by sensor proteins like ATM and ATR, which in turn activate the p53 tumor suppressor protein. Activated p53 can initiate DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), or induce cell cycle arrest to allow time for repair. If the damage is too severe, p53 can trigger apoptosis.

Furthermore, studies have indicated that glycidol can lead to the downregulation of the anti-apoptotic protein Bcl-2, potentially through the inhibition of the ERK/pERK signaling pathway. This reduction in Bcl-2 levels can promote caspase-independent apoptosis, a form of programmed cell death. The failure of these protective mechanisms—DNA repair, cell cycle arrest, and apoptosis—can allow cells with damaged DNA to proliferate, leading to the accumulation of mutations and ultimately, carcinogenesis.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Glycidyl Stearate in various matrices, which is crucial for assessing human exposure to this food contaminant. Understanding the analytical methodologies for its detection and the molecular mechanisms of its toxicity is paramount for researchers, scientists, and drug development professionals working in the areas of food safety, toxicology, and cancer research. The provided technical guide serves as a comprehensive resource, offering detailed protocols and insights into the chemical and biological aspects of this compound and its carcinogenic metabolite, glycidol.

Synthesis and Isotopic Labeling of Glycidyl Stearate-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Glycidyl Stearate-d5. This deuterated version of glycidyl stearate is a valuable tool in various research applications, including its use as an internal standard for quantitative mass spectrometry-based analyses of glycidyl esters in food safety and toxicology studies.

Overview of Glycidyl Stearate and its Deuterated Analog

Glycidyl stearate is an ester formed from stearic acid, a long-chain saturated fatty acid, and glycidol, a molecule containing both an epoxide and a hydroxyl group. The presence of the reactive epoxide ring makes it a useful intermediate in the synthesis of various polymers and resins.

This compound is an isotopically labeled version of this molecule where five hydrogen atoms on the glycidyl moiety have been replaced with deuterium. This labeling provides a distinct mass shift, making it an ideal internal standard for analytical quantification. The IUPAC name for this compound is [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate.

Synthetic Approach

The synthesis of this compound can be achieved through the esterification of stearic acid with a deuterated glycidyl precursor. A common and effective method involves the reaction of the sodium salt of stearic acid with deuterated epichlorohydrin (epichlorohydrin-d5). This approach ensures the specific incorporation of deuterium atoms onto the glycidyl group.

Signaling Pathway of the Synthesis

The synthesis follows a nucleophilic substitution reaction pathway. The carboxylate anion of sodium stearate acts as a nucleophile, attacking the electrophilic carbon of the epoxide in epichlorohydrin-d5.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| Stearic Acid | 57-11-4 | C₁₈H₃₆O₂ | Purity >98% |

| Sodium Hydroxide | 1310-73-2 | NaOH | ACS grade or higher |

| Epichlorohydrin-d5 | 69533-54-6 | C₃D₅ClO | Isotopic purity >98% |

| Toluene | 108-88-3 | C₇H₈ | Anhydrous |

| Quaternary ammonium salt (e.g., Benzyltrimethylammonium chloride) | 56-93-9 | C₁₀H₁₆ClN | Phase-transfer catalyst |

| Sodium Chloride | 7647-14-5 | NaCl | ACS grade or higher |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | ACS grade or higher |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | ACS grade or higher |

| Hexane | 110-54-3 | C₆H₁₄ | ACS grade or higher |

Synthesis of Sodium Stearate

-

In a round-bottom flask, dissolve stearic acid (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of toluene and water.

-

Add a stoichiometric amount of sodium hydroxide (1.0 equivalent) dissolved in water.

-

Stir the mixture at room temperature until the stearic acid is fully neutralized and a clear solution or a fine suspension of sodium stearate is formed.

-

The sodium stearate can be used in the next step directly or isolated by evaporating the solvent.

Synthesis of this compound

-

To a refluxing solution of a phase-transfer catalyst, such as benzyltrimethylammonium chloride (0.05-0.1 equivalents), in a 10- to 20-molar excess of epichlorohydrin-d5, add the prepared sodium stearate (1.0 equivalent) portion-wise.[1]

-

If the sodium stearate was prepared in an aqueous solution, it can be added dropwise as a hot solution (80-90 °C).[1]

-

Maintain the reaction mixture at reflux (typically 90-110 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium chloride solution to remove the catalyst and any unreacted sodium stearate.

-

Separate the organic phase and remove the excess epichlorohydrin-d5 and toluene by distillation under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and diethyl ether as the eluent.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Stearic Acid (g) | Enter Value |

| Sodium Hydroxide (g) | Enter Value |

| Epichlorohydrin-d5 (g) | Enter Value |

| Product | |

| Theoretical Yield (g) | Calculated Value |

| Actual Yield (g) | Enter Value |

| Yield (%) | Calculated Value |

| Characterization | |

| Molecular Formula | C₂₁H₃₅D₅O₃ |

| Molecular Weight | 345.57 g/mol |

| Purity (by GC/MS or NMR) (%) | Enter Value |

| Isotopic Enrichment (atom % D) | Enter Value |

| Physical Properties | |

| Appearance | White to off-white solid |

| Melting Point (°C) | Enter Value |

Characterization

The synthesized this compound should be characterized to confirm its structure and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show the absence of signals corresponding to the five protons on the glycidyl moiety.

-

¹³C NMR will show the characteristic signals for the stearate chain and the glycidyl group.

-

²H NMR will confirm the presence and positions of the deuterium labels.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry will confirm the exact mass of the deuterated compound, which will be approximately 5 mass units higher than the unlabeled Glycidyl Stearate.

-

Safety Precautions

-

Epichlorohydrin-d5 is a reactive and potentially toxic compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Work away from open flames and sources of ignition.

This guide provides a foundational protocol for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available equipment.

References

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Glycidyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated glycidyl stearate (Glycidyl Stearate-d5), a critical analytical standard and potential pharmacological agent. This document details its synthesis, characterization, and applications, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties

Deuterated glycidyl stearate is the isotopically labeled analog of glycidyl stearate, where five hydrogen atoms on the glycidyl group have been replaced with deuterium. This substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of glycidyl stearate.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of both deuterated and non-deuterated glycidyl stearate for comparative analysis.

Table 1: Physicochemical Properties of Deuterated Glycidyl Stearate (this compound)

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₅D₅O₃ | [2] |

| Molecular Weight | 345.57 g/mol | [2] |

| CAS Number | 1346598-19-3 | [2] |

| Appearance | White to off-white solid | [] |

| Melting Point | 52-54 °C | [] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [1][] |

| Purity | >95% (HPLC), 98% atom D; ≥99% deuterated forms (d₁-d₅) | [1][] |

| Storage | Store at -20°C | [] |

Table 2: Physicochemical Properties of Non-Deuterated Glycidyl Stearate

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₄₀O₃ | [4] |

| Molecular Weight | 340.54 g/mol | [4] |

| CAS Number | 7460-84-6 | [4] |

| Appearance | White solid | |

| Melting Point | 50.5-51.3 °C | [5] |

| Boiling Point | 193 °C @ 1 Torr | [5] |

| Density | 0.8867 g/cm³ @ 60 °C | [5] |

Synthesis of Deuterated Glycidyl Stearate

The synthesis of deuterated glycidyl stearate can be achieved through a two-step process adapted from the general synthesis of glycidyl esters.[6] This involves the esterification of stearic acid with a deuterated glycidol precursor, followed by epoxidation. A common precursor for the deuterated glycidyl group is deuterated epichlorohydrin or deuterated glycidol.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of stearic acid with deuterated epichlorohydrin in the presence of a base.

References

- 1. caymanchem.com [caymanchem.com]

- 2. larodan.com [larodan.com]

- 4. Glycidyl stearate | C21H40O3 | CID 62642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Glycidyl Stearate-d5 - Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Glycidyl Stearate-d5. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound as an internal standard for the quantification of Glycidyl Stearate.

Introduction to this compound

This compound is a deuterated form of Glycidyl Stearate, an ester of stearic acid and glycidol. Its primary application in a research and development setting is as an internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of Glycidyl Stearate.[1] The stable isotope label allows for differentiation from the naturally occurring analyte, minimizing matrix effects and improving the reliability of quantitative analysis.

Certificate of Analysis: A Representative Overview

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and physical properties. While specific values may vary between batches and suppliers, a typical CoA will include the data presented in the tables below.

Identification and Chemical Properties

| Parameter | Specification | Reference |

| Chemical Name | (oxiran-2-yl-d3)methyl-d2 stearate | [1] |

| Synonyms | Glycidyl Octadecanoate-d5, [Dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate | [2] |

| CAS Number | 1346598-19-3 | [1][2] |

| Molecular Formula | C₂₁H₃₅D₅O₃ | [1][2] |

| Molecular Weight | 345.57 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Chloroform and Methanol | [1] |

Purity and Analytical Data

| Analytical Test | Specification | Method |

| Chemical Purity (by GC or HPLC) | ≥95% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (Deuterium Incorporation) | ≥99% deuterated forms (d1-d5) | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Identity (by ¹H NMR) | Conforms to structure | ¹H Nuclear Magnetic Resonance Spectroscopy |

| Identity (by Mass Spectrometry) | Conforms to expected mass | Mass Spectrometry |

Experimental Protocols for Purity Assessment

The purity of this compound is typically assessed through a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies for these key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

GC-MS is a common method for determining the chemical purity of this compound and for its application in quantifying the non-deuterated analog.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as isooctane. Calibration standards are prepared by spiking blank matrix (e.g., refined oil free of glycidyl esters) with known concentrations of Glycidyl Stearate and a fixed concentration of the this compound internal standard.

-

Derivatization (for indirect analysis): In many established methods for glycidyl ester analysis, an indirect approach is used. This involves alkaline-catalyzed transesterification to release glycidol, followed by derivatization with an agent like phenylboronic acid (PBA) to increase volatility for GC analysis.[3]

-

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injector: Splitless injection is often employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to ensure the separation of analytes. For example, starting at 85°C, ramping to 150°C, then to 180°C, and finally to 280°C.[3]

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. Key ions for Glycidyl Stearate and its d5 analog are monitored.[3]

-

-

Data Analysis: The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram. For quantification of Glycidyl Stearate, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Direct Analysis

LC-MS/MS allows for the direct analysis of intact glycidyl esters, avoiding the need for derivatization.

Methodology:

-

Sample Preparation: A 10 mg sample of the oil or fat is dissolved in acetone and spiked with the this compound internal standard. The sample is then purified using solid-phase extraction (SPE) with C18 and silica cartridges.[4]

-

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is used for separation.

-

Mobile Phase: A gradient elution with methanol and isopropanol is typically employed.[4]

-

Ionization: Positive ion Atmospheric Pressure Chemical Ionization (APCI) is often used.[4][5]

-

MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Glycidyl Stearate and this compound to ensure high specificity and sensitivity.[4][5]

-

-

Data Analysis: Quantification is achieved using the stable isotope dilution analysis (SIDA) method, where the ratio of the signal from the analyte to that of the isotopically labeled internal standard is used to determine the concentration.[4][5]

Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Purity

Quantitative NMR (qNMR) is a powerful technique for determining the purity and isotopic enrichment of deuterated compounds without the need for a reference standard of the same compound.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., Chloroform-d).

-

¹H NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Parameters: A 1D ¹H NMR spectrum is acquired with a sufficiently long relaxation delay (d1) to ensure full relaxation of all protons, which is crucial for accurate integration.

-

-

Data Analysis: The purity of the this compound is calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the certified internal standard, taking into account the number of protons each signal represents and the molecular weights of the two compounds. The isotopic purity can be inferred from the reduction in the integral of the signals corresponding to the deuterated positions. For a more direct measure of deuterium enrichment, ²H NMR can be utilized.

Visualizations of Key Processes

Workflow for Purity Determination by GC-MS

Caption: Workflow for determining the chemical purity of this compound using GC-MS.

Toxicological Pathway of Glycidyl Stearate

Glycidyl Stearate itself is of low toxicity; however, its metabolic product, glycidol, is a concern due to its genotoxic and carcinogenic properties.[6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. larodan.com [larodan.com]

- 3. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 4. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycidyl Stearate-d5: A Technical Guide to Safe Handling and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information, handling precautions, and a review of the applications of Glycidyl Stearate-d5. The content is structured to meet the needs of researchers and professionals in drug development and analytical sciences, with a focus on data presentation, experimental context, and clear visual aids.

Introduction

This compound is the deuterated form of Glycidyl Stearate, an ester of glycidol and stearic acid. Its primary application in a research setting is as an internal standard for the accurate quantification of Glycidyl Stearate in various matrices, particularly in food and environmental analysis.[1] The deuterium labeling provides a distinct mass spectrometric signature, allowing for precise differentiation from the naturally occurring analyte.

Safety Data and Handling Precautions

While specific quantitative toxicity data for this compound is limited, the safety profile is extrapolated from data on Glycidyl Stearate and related compounds.

Hazard Identification

-

Acute Health Effects: No specific data is available for this compound. However, for the non-deuterated form, skin and eye contact may cause irritation. Inhalation or ingestion may be harmful.[2] For the broader category of polyol esters, acute oral toxicity is low, with LD50 values generally greater than 2000 mg/kg body weight in rats.[3]

-

Chronic Health Effects: The non-deuterated Glycidyl Stearate has been investigated for its carcinogenic potential. It has been shown to induce subcutaneous sarcomas and pulmonary tumors in mice at doses ranging from 0.005-10 mg/animal.[4] The International Agency for Research on Cancer (IARC) has classified Glycidyl Stearate as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans."[5] It is important to note that glycidyl esters can be metabolized to glycidol, which the IARC classifies as a Group 2A carcinogen, "probably carcinogenic to humans."[6]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Glycidyl Stearate and its deuterated analog.

| Property | Glycidyl Stearate | This compound |

| CAS Number | 7460-84-6[7] | 1346598-19-3[1] |

| Molecular Formula | C₂₁H₄₀O₃[7] | C₂₁H₃₅D₅O₃[6] |

| Molecular Weight | 340.54 g/mol [7] | 345.57 g/mol [6] |

| Appearance | Colorless to pale yellow liquid or solid[8] | Solid[1] |

| Melting Point | 53°C[2] | Not available |

| Boiling Point | 424.7 ± 18.0 °C at 760 mmHg[2] | Not available |

| Solubility | Soluble in organic solvents like DMF (2 mg/ml). Insoluble in DMSO, Ethanol, and PBS (pH 7.2).[4][8] | Soluble in Chloroform and Methanol. |

Handling and Storage

-

Personal Protective Equipment (PPE):

-

Safe Handling:

-

Storage:

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9] |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water. If irritation persists, seek medical attention.[9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[9] |

Experimental Protocols and Applications

The primary use of this compound is as an internal standard in stable isotope dilution analysis (SIDA) for the quantification of Glycidyl Stearate. This technique is widely employed in food safety to monitor the levels of glycidyl esters, which are process contaminants formed during the refining of edible oils at high temperatures.[6]

General Workflow for Quantification using this compound

The following diagram illustrates a typical workflow for the analysis of Glycidyl Stearate in a food sample using this compound as an internal standard.

Caption: Workflow for Quantitative Analysis of Glycidyl Stearate.

Methodological Considerations

-

Extraction: A common method for extraction is pressurized liquid extraction. The choice of solvent is critical for complete recovery, with more polar solvents often required.

-

Derivatization: For GC-MS analysis, a derivatization step is often necessary. This may involve transesterification to release the glycidol, followed by derivatization with an agent like phenylboronic acid.

-

Instrumentation: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used for analysis. LC-MS/MS can offer the advantage of direct analysis without derivatization.[10]

Biological Context and Health Implications

While this compound itself is used in an analytical context, the compound it is designed to measure, Glycidyl Stearate, has biological implications.

Carcinogenicity and Metabolism

Glycidyl esters, including Glycidyl Stearate, are of concern because they can be hydrolyzed in the gastrointestinal tract to release glycidol. Glycidol is classified by the IARC as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans."[6] This has led to regulatory monitoring of glycidyl ester levels in food products.

The following diagram illustrates the relationship between Glycidyl Esters, their metabolism to Glycidol, and the associated health classifications.

Caption: Metabolism and Carcinogenicity of Glycidyl Esters.

Research on Biological Effects

Research has indicated that Glycidyl Stearate can induce tumors in animal models.[4] Furthermore, some studies have shown that serum levels of stearic acid glycidyl ester are decreased in patients with prostate cancer compared to those with benign prostatic hyperplasia.[4] However, the specific signaling pathways involved in these processes have not been fully elucidated.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Glycidyl Stearate in various samples, particularly in the context of food safety. While the compound itself is primarily used for analytical purposes, a thorough understanding of the safety and handling precautions, derived from data on the non-deuterated form and related compounds, is crucial for researchers. The potential health implications of Glycidyl Stearate, primarily through its metabolism to the probable carcinogen glycidol, underscore the importance of continued monitoring and research in this area. Researchers using this compound should adhere to strict safety protocols and be aware of the biological context of the analyte they are quantifying.

References

- 1. Sapphire North America [sapphire-usa.com]

- 2. Glycidyl stearate | CAS#:7460-84-6 | Chemsrc [chemsrc.com]

- 3. chemview.epa.gov [chemview.epa.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Glycidyl stearate | C21H40O3 | CID 62642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Exposure to Dietary Glycidyl and 3-MCPD Fatty Acid Esters and Associated Burden of Cancer in Selected Asian and European Countries: A Review and Data Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CAS 7460-84-6: Glycidyl stearate | CymitQuimica [cymitquimica.com]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. mjas.analis.com.my [mjas.analis.com.my]

The Pivotal Role of Deuterium-Labeled Fatty Acid Esters in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled fatty acid esters have emerged as indispensable tools in the intricate study of lipid metabolism and its role in health and disease. By replacing hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), these molecules become powerful tracers. This subtle alteration allows researchers to follow the metabolic fate of fatty acids within complex biological systems with high precision using mass spectrometry, without perturbing the biological processes under investigation. This guide provides a comprehensive overview of the core applications, quantitative data, and detailed experimental protocols associated with the use of deuterium-labeled fatty acid esters.

Core Applications in Research

The unique properties of deuterium-labeled fatty acid esters make them invaluable for a range of applications, from fundamental metabolic studies to drug development and disease modeling.

1. Metabolic Flux Analysis and Lipidomics: Stable isotope tracing is a cornerstone of metabolic flux analysis, enabling the quantification of the rates (fluxes) of metabolic pathways.[] Deuterium-labeled fatty acids are introduced into cell cultures or administered to organisms to track their incorporation into various lipid pools.[] This allows for the precise measurement of pathways such as de novo lipogenesis (DNL), fatty acid oxidation (beta-oxidation), and the synthesis and turnover of complex lipids like triglycerides, phospholipids, and cholesteryl esters.[2][3] This approach has been critical in understanding metabolic dysregulation in diseases like obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[4][5]

2. Drug Discovery and Development: In pharmacology, understanding how a drug affects metabolic pathways is crucial. Deuterium labeling can be used to assess the impact of a therapeutic candidate on lipid metabolism.[6] Furthermore, deuterating the drug molecule itself can alter its metabolic profile, often slowing down metabolism at specific sites, which can improve pharmacokinetic properties and reduce the formation of toxic metabolites.[6][7] Deuterated polyunsaturated fatty acids are also being investigated as therapeutic agents themselves, as they are more resistant to lipid peroxidation, a key process in cellular damage and diseases like ferroptosis.[8]

3. Elucidating Disease Mechanisms: Researchers utilize deuterium-labeled fatty acids to unravel the complex role of lipid metabolism in various pathologies.

-

Cancer: Cancer cells exhibit altered lipid metabolism, often showing increased fatty acid uptake and synthesis to support rapid proliferation.[9] Tracing studies with deuterated palmitate have shown that aggressive cancer cells robustly incorporate exogenous fatty acids into structural and oncogenic signaling lipids.[9][10]

-

Ferroptosis: This is a form of regulated cell death driven by iron-dependent lipid peroxidation.[11] Dual-isotope deuterium labeling of polyunsaturated fatty acids like arachidonic acid has been used to track their incorporation into phospholipids and subsequent peroxidation, providing critical insights into the mechanisms of ferroptosis.[11][12][13]

-

Neurodegenerative and Metabolic Diseases: Altered lipid metabolism is implicated in a host of other diseases. Deuterated fatty acids are used to study these alterations, helping to identify potential biomarkers and therapeutic targets.[]

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing deuterium-labeled fatty acids to illustrate the types of insights that can be gained.

Table 1: In Vivo Fatty Acid Oxidation Measured by Deuterium Tracer

This table compares the 10-hour cumulative recovery of deuterium-labeled palmitic acid with the traditional ¹³C-labeled method in healthy human subjects at rest. The data demonstrates the validity of the deuterium tracer method for measuring dietary fat oxidation.[14]

| Tracer Administered | Mean Cumulative Recovery (%) | Standard Deviation (±) |

| d₃₁-Palmitic Acid | 13.2 | 7.7 |

| [1-¹³C]-Palmitic Acid (Corrected) | 12.7 | 7.9 |

Data sourced from a study validating the use of d₃₁-palmitic acid for measuring dietary fat oxidation.[14]

Table 2: Pharmacokinetics of Deuterated Stearic Acid in Rats

Following a single oral dose of d₇-Stearic Acid (C18:0), concentrations of the parent compound and its primary metabolic products were measured in rat plasma over time.[15]

| Deuterated Fatty Acid | Time to Max. Concentration (Tₘₐₓ) | Maximum Concentration (Cₘₐₓ) (µM) |

| d₇-Stearic Acid (C18:0) | 4 hours | 2.2 |

| d₇-Oleic Acid (C18:1) | 8 hours | 1.8 |

| d₇-Palmitic Acid (C16:0) | 8 hours | 0.6 |

This data showcases the ability to trace the desaturation (to oleic acid) and β-oxidation (to palmitic acid) of a labeled fatty acid in vivo.[15]

Experimental Protocols & Methodologies

Accurate and reproducible results in tracer studies depend on meticulous experimental design and execution. Below are detailed protocols for a typical in vitro cell culture experiment and the subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: In Vitro Fatty Acid Uptake and Incorporation Assay

This protocol describes how to treat cultured cells with a deuterium-labeled fatty acid ester and prepare them for analysis.

1. Reagent Preparation:

- Cell Culture Medium: Use the standard medium appropriate for the cell line. For fatty acid tracing, it is often beneficial to use a medium with low or delipidated serum.

- Labeled Fatty Acid Stock: Prepare a concentrated stock solution (e.g., 10 mM) of the deuterium-labeled fatty acid methyl ester (e.g., d₄-Palmitate) in ethanol.

- Fatty Acid-BSA Conjugate: To facilitate uptake, conjugate the labeled fatty acid to fatty acid-free Bovine Serum Albumin (BSA). Briefly, warm a 10% BSA solution in serum-free medium to 37°C. Add the fatty acid stock solution dropwise while stirring to achieve the desired final concentration (e.g., 100 µM). Incubate for 1 hour at 37°C to allow for complex formation.

2. Cell Treatment:

- Plate cells in multi-well plates and grow to the desired confluency (typically 70-80%).

- Remove the growth medium and wash the cells once with phosphate-buffered saline (PBS).

- Add the medium containing the fatty acid-BSA conjugate to the cells.

- Incubate for the desired time course (e.g., 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.

3. Sample Harvesting and Lipid Extraction:

- After incubation, place the plate on ice and aspirate the medium.

- Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled fatty acids.

- Add an appropriate volume of ice-cold methanol to the cells and scrape them from the well.

- Transfer the cell suspension to a microcentrifuge tube.

- Perform a lipid extraction, such as a Bligh-Dyer or Folch extraction, using a chloroform:methanol mixture to separate the lipid-containing organic phase from the aqueous phase.

- Evaporate the organic solvent under a stream of nitrogen gas. The resulting lipid film is ready for derivatization.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) and GC-MS Analysis

This protocol details the conversion of fatty acids within the extracted lipid pool to their more volatile methyl esters for GC-MS analysis.[16]

1. Derivatization to FAMEs:

- Caution: Perform this step in a chemical fume hood.

- Re-suspend the dried lipid extract in 500 µL of 2% H₂SO₄ in anhydrous methanol.[16]

- Vortex the sample briefly.

- Incubate at 50°C for 2 hours to facilitate the acid-catalyzed transesterification.[16]

- Allow the sample to cool to room temperature.

- Add an equal volume of hexane and a small amount of water to partition the FAMEs into the upper organic layer. Vortex thoroughly.

- Centrifuge briefly to separate the phases and carefully transfer the upper hexane layer containing the FAMEs to a new vial for analysis.

2. GC-MS Instrumental Analysis:

- Injection: Inject 1 µL of the FAMEs extract into the GC-MS. A splitless injection is often used for low-abundance fatty acids, while a split injection (e.g., 10:1 ratio) is suitable for more abundant species like palmitate.[16]

- GC Column and Oven Program: Use a suitable capillary column (e.g., a DB-225 or similar). A typical oven program might be: initial temperature of 80°C, ramp at 20°C/min to 170°C, then ramp at 1°C/min to 204°C, and finally ramp at 20°C/min to 250°C, holding for 10 minutes.[16]

- Mass Spectrometer Settings: Operate the mass spectrometer in electron impact (EI) ionization mode. Scan a mass range of m/z 50–400.[16] The ion source temperature is typically set to 230°C and the transfer line to 280°C.[16]

3. Data Analysis:

- Identify the FAME peaks based on their retention times compared to known standards.

- Extract the ion chromatograms for the molecular ions of both the unlabeled (M+0) and the deuterium-labeled (e.g., M+4 for d₄-palmitate) versions of each fatty acid.

- Calculate the fractional enrichment or percentage of incorporation by determining the ratio of the labeled isotopologue's peak area to the total peak area (labeled + unlabeled).

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing the complex workflows and metabolic pathways involved in deuterium-labeled fatty acid ester research.

References

- 2. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 3. ckisotopes.com [ckisotopes.com]

- 4. metsol.com [metsol.com]

- 5. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hwb.gov.in [hwb.gov.in]

- 8. biorxiv.org [biorxiv.org]

- 9. Cancer Cells Incorporate and Remodel Exogenous Palmitate into Structural and Oncogenic Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. metsol.com [metsol.com]

- 15. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Glycidyl Stearate-d5 as a Tracer in Exploratory Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential application of Glycidyl Stearate-d5 as a tracer molecule in exploratory studies focused on lipid metabolism and drug delivery. While direct exploratory studies utilizing this compound as a tracer are not extensively documented in publicly available literature, this guide constructs a comprehensive framework based on established methodologies for studying deuterated fatty acids, particularly deuterated stearic acid. This compound, a stable isotope-labeled compound, offers a powerful tool for quantitative analysis of the metabolic fate of stearic acid in various biological systems.

Introduction to this compound as a Tracer

This compound is a synthetic molecule in which five hydrogen atoms on the glycidyl group have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling allows the molecule to be distinguished from its naturally occurring, non-labeled counterparts by mass spectrometry (MS). While commonly used as an internal standard for the quantification of glycidyl stearate in food and environmental samples, its potential as a metabolic tracer remains a promising area of exploration.[1][2]

When introduced into a biological system, this compound can be hydrolyzed to release deuterated glycidol and stearic acid. The focus of this guide is on tracing the metabolic journey of the stearate moiety. By tracking the incorporation of the deuterated stearate into various lipid species and tissues, researchers can gain valuable insights into fatty acid uptake, transport, storage, and metabolism.

Hypothetical Exploratory Study: Tracing the Metabolic Fate of Stearate in a Rodent Model

This section outlines a hypothetical exploratory study designed to investigate the in vivo distribution and metabolic conversion of the stearate component of this compound in a rat model.

2.1. Research Objective

To quantify the uptake and incorporation of orally administered this compound-derived stearic acid into major lipid pools in plasma, liver, and adipose tissue of rats over a 24-hour period.

2.2. Experimental Protocol

2.2.1. Animal Model and Dosing

-

Subjects: Male Sprague-Dawley rats (n=5 per time point), aged 8-10 weeks, housed in standard conditions with ad libitum access to water.

-

Acclimation: Animals are acclimated for one week prior to the study and fasted overnight before dosing.

-

Tracer Administration: A single oral gavage of this compound (10 mg/kg body weight) is administered. The tracer is formulated in a suitable vehicle, such as corn oil, to ensure absorption.

2.2.2. Sample Collection

-

Time Points: Blood, liver, and epididymal adipose tissue samples are collected at 0, 2, 4, 8, 12, and 24 hours post-administration.

-

Blood Collection: Blood is collected via tail vein or cardiac puncture (terminal procedure) into EDTA-coated tubes. Plasma is separated by centrifugation.

-

Tissue Collection: Liver and adipose tissue are excised, rinsed with saline, blotted dry, and snap-frozen in liquid nitrogen. All samples are stored at -80°C until analysis.

2.2.3. Lipid Extraction

-

Total lipids are extracted from plasma, liver homogenates, and adipose tissue homogenates using a modified Folch method with chloroform and methanol.

-

An internal standard (e.g., heptadecanoic acid) is added at the beginning of the extraction process to control for extraction efficiency.

2.2.4. Sample Preparation for GC-MS Analysis

-

Hydrolysis and Fatty Acid Methyl Ester (FAME) Derivatization: The extracted lipids are hydrolyzed to release free fatty acids. The fatty acids are then derivatized to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

Purification: The FAMEs are purified using solid-phase extraction (SPE) to remove interfering substances.

2.2.5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and quantification of the FAMEs.

-

Column: A suitable capillary column for fatty acid analysis (e.g., a DB-23 column) is used.

-

GC Program: An appropriate temperature gradient is employed to separate the different FAMEs.

-

MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of both the deuterated and non-deuterated stearic acid methyl esters.

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the described exploratory study. The data illustrates the expected distribution and incorporation of the deuterated stearate tracer over time.

Table 1: Concentration of Deuterated Stearic Acid (d5-SA) in Plasma and Tissues

| Time (hours) | Plasma d5-SA (µg/mL) | Liver d5-SA (µg/g tissue) | Adipose d5-SA (µg/g tissue) |

| 0 | 0.0 | 0.0 | 0.0 |

| 2 | 15.2 ± 2.1 | 25.8 ± 3.4 | 5.1 ± 0.8 |

| 4 | 10.5 ± 1.5 | 35.1 ± 4.2 | 12.3 ± 1.9 |

| 8 | 5.8 ± 0.9 | 28.9 ± 3.1 | 20.7 ± 2.5 |

| 12 | 2.1 ± 0.4 | 18.3 ± 2.0 | 25.4 ± 3.1 |

| 24 | 0.5 ± 0.1 | 8.7 ± 1.1 | 22.1 ± 2.8 |

Table 2: Incorporation of Deuterated Stearic Acid (d5-SA) into Triglycerides (TG)

| Time (hours) | Plasma d5-SA in TG (%) | Liver d5-SA in TG (%) | Adipose d5-SA in TG (%) |

| 0 | 0 | 0 | 0 |

| 2 | 35.6 ± 4.2 | 50.1 ± 5.8 | 65.2 ± 7.1 |

| 4 | 58.9 ± 6.1 | 75.3 ± 8.0 | 85.4 ± 9.3 |

| 8 | 65.2 ± 7.0 | 82.1 ± 8.5 | 92.8 ± 9.9 |

| 12 | 60.1 ± 6.5 | 78.5 ± 8.2 | 95.1 ± 10.2 |

| 24 | 55.3 ± 5.9 | 70.2 ± 7.5 | 94.5 ± 10.1 |

Note: Data are presented as mean ± standard deviation. The percentage of d5-SA in TG represents the proportion of the total d5-SA pool in that tissue that is esterified into triglycerides.

Visualization of Metabolic Pathways and Workflows

4.1. Experimental Workflow

The following diagram illustrates the key steps in the hypothetical exploratory study.

4.2. Metabolic Pathway: Stearic Acid Incorporation into Triglycerides

This diagram depicts the metabolic pathway by which the traced deuterated stearic acid is incorporated into triglycerides for storage.

Applications in Drug Development

The use of this compound as a tracer can be extended to the field of drug development, particularly in the context of lipid-based drug delivery systems.

-

Lipid Nanoparticle (LNP) Formulation: Deuterated lipids, including deuterated stearic acid, can be incorporated into LNPs to study their in vivo fate. By tracing the deuterated lipid components, researchers can gain insights into the stability, distribution, and clearance of the LNP carriers, which is crucial for optimizing drug delivery.

-

Pharmacokinetic Studies: For drugs that are formulated with stearate-containing excipients, using a deuterated version can help in understanding the release and absorption characteristics of the drug formulation.

Conclusion

While this compound is primarily recognized as an analytical standard, its application as a metabolic tracer holds significant potential for advancing our understanding of lipid metabolism and for the development of novel drug delivery systems. The methodologies and hypothetical data presented in this guide provide a foundational framework for researchers and scientists to design and execute exploratory studies using this valuable tool. The ability to quantitatively trace the fate of stearic acid in vivo can provide critical insights into physiological and pathological processes, ultimately contributing to the development of new therapeutic strategies.

References

A Technical Guide to the Isotopic Stability of Glycidyl Stearate-d5 for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical considerations and experimental protocols for assessing the isotopic stability of Glycidyl Stearate-d5. As a deuterated internal standard, its stability is paramount for the accuracy and reproducibility of quantitative analytical methods, particularly in bioanalysis and drug development.[1][2] This document outlines potential degradation pathways, details robust experimental designs for stability assessment, and provides templates for data presentation.

Introduction: The Critical Role of Isotopic Stability

This compound is a stable isotope-labeled (SIL) analog of Glycidyl Stearate, frequently employed as an internal standard in mass spectrometry-based quantification.[3][4][5] SIL internal standards are the preferred choice in bioanalytical methods as they share near-identical chemical and physical properties with the analyte, co-elute chromatographically, and can effectively compensate for variations in sample extraction, matrix effects, and instrument response.[1]

However, the foundational assumption of this utility rests on the stability of the isotopic label. Instability can manifest in two primary forms:

-

Chemical Degradation: The molecule itself undergoes structural changes, such as hydrolysis of the ester or epoxide functional groups.[6][7]

-

Isotopic Exchange (H/D Exchange): The deuterium atoms are replaced by protons from the surrounding solvent or matrix, compromising the mass difference between the standard and the analyte.[1][8]

Loss of the deuterium label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration, introducing significant error into experimental results.[8] Therefore, rigorous evaluation of the isotopic stability of this compound under intended experimental conditions is not merely a validation step but a prerequisite for reliable data generation.

Potential Mechanisms of Instability

The chemical structure of Glycidyl Stearate contains two primary sites susceptible to degradation: the ester linkage and the epoxide ring. The deuterium labels are located on the glycidyl moiety.[5][9]

-

Hydrolysis: Both the ester and epoxide groups are susceptible to hydrolysis, a reaction catalyzed by acidic or basic conditions.[6][7][10]

-

Ester Hydrolysis: Yields stearic acid and glycidol-d5.

-

Epoxide Hydrolysis (Ring-Opening): Yields a diol species, which can significantly alter the molecule's polarity and chromatographic behavior. Studies have shown that glycidyl esters can decompose into monoacylglycerol via this ring-opening reaction.[6][7]

-

-

Isotopic Back-Exchange: While deuterium atoms attached to saturated carbons are generally stable, H/D back-exchange can occur under certain conditions, such as exposure to strong acids or bases, or elevated temperatures.[1][11] It is crucial to ensure that the deuterium labels are positioned at non-exchangeable sites.[1]

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves a series of experiments designed to mimic the conditions it will encounter during sample preparation, storage, and analysis. Forced degradation studies, which expose the compound to stress conditions beyond the norm, are essential for identifying potential degradation pathways and validating the stability-indicating nature of the analytical method.[12][13][14]

General Analytical Method

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for these assessments.[3][4] The method should be capable of separating this compound from its potential degradants and its unlabeled (d0) analog.

-

Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.[15]

-

Detection: Multiple Reaction Monitoring (MRM) mode is used to specifically monitor transitions for both this compound and Glycidyl Stearate-d0.[3][4] This allows for the simultaneous assessment of chemical degradation (loss of d5 signal) and isotopic exchange (appearance of d0 signal).

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and assess isotopic exchange under harsh chemical conditions.[12][13]

Methodology:

-

Prepare solutions of this compound (e.g., at 1 µg/mL) in a suitable organic solvent.

-

Subject aliquots of this solution to the following stress conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

-

Oxidative Stress: Add an equal volume of 3% H₂O₂.

-

Thermal Stress: Incubate at 60°C.

-

Control: Keep in the initial solvent at 4°C.

-

-

Incubate all samples for a defined period (e.g., 24 hours). For kinetic assessments, samples can be taken at multiple time points (e.g., 0, 2, 6, 12, 24 hours).

-

Prior to analysis, neutralize the acidic and basic samples.

-

Analyze all samples by LC-MS/MS, monitoring the peak areas of both the d5 and d0 forms.

In-Use Stability Protocol

Objective: To evaluate the stability of this compound under typical laboratory conditions, such as in stock solutions and processed samples.[16]

Methodology:

-

Stock Solution Stability:

-

Prepare a stock solution of this compound in a common laboratory solvent (e.g., acetonitrile or methanol).

-

Store aliquots at different temperatures (e.g., room temperature and 4°C).

-

Analyze the solutions at various time points (e.g., 0, 24, 48, 72 hours) and compare the results to a freshly prepared standard.

-

-

Freeze-Thaw Stability:

-

Spike a biological matrix (e.g., human plasma) with this compound.

-

Subject the samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).

-

Analyze the samples after the final thaw and compare the results to a freshly spiked control sample that has not undergone freezing.

-

-

Bench-Top Stability:

-

Spike a biological matrix with this compound and let it sit at room temperature for a period reflecting typical sample processing time (e.g., 4, 8, or 24 hours).

-

Analyze the samples and compare the results to a freshly spiked control.

-

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation. The stability is typically assessed by calculating the percentage of the initial concentration remaining and the percentage of isotopic exchange.

Illustrative Data Tables

Table 1: Forced Degradation Stability of this compound after 24 hours

| Stress Condition | % d5 Remaining (Mean ± SD) | % d0 Detected (Mean ± SD) | Stability Assessment |

|---|---|---|---|

| Control (4°C) | 99.5 ± 1.2% | < 0.1% | Stable |

| 0.1 M HCl (RT) | 85.3 ± 2.1% | 0.5 ± 0.2% | Moderate Degradation, Minor Exchange |

| 0.1 M NaOH (RT) | 45.7 ± 3.5% | 1.8 ± 0.4% | Significant Degradation & Exchange |

| 3% H₂O₂ (RT) | 98.9 ± 1.5% | < 0.1% | Stable |

| Thermal (60°C) | 95.2 ± 1.8% | 0.2 ± 0.1% | Minor Degradation |

Note: This data is for illustrative purposes only.

Table 2: In-Use Stability of this compound in Human Plasma

| Stability Test | Condition | % d5 Remaining (Mean ± SD) | % d0 Detected (Mean ± SD) | Stability Assessment |

|---|---|---|---|---|

| Freeze-Thaw | 3 Cycles (-80°C to RT) | 99.1 ± 1.4% | < 0.1% | Stable |

| Bench-Top | 8 hours at Room Temp. | 98.5 ± 1.9% | < 0.1% | Stable |

Note: This data is for illustrative purposes only.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of experimental processes and chemical logic.

Caption: Workflow for Forced Degradation Study.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. larodan.com [larodan.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. mdpi.com [mdpi.com]

- 12. acdlabs.com [acdlabs.com]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. ajpsonline.com [ajpsonline.com]

- 15. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

Methodological & Application

Quantification of Glycidyl Esters in Palm Oil Using a Deuterated Internal Standard

Application Note and Protocol

This document provides a detailed methodology for the quantification of glycidyl esters (GEs) in palm oil using a direct analytical approach by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates the use of a deuterated internal standard, Glycidyl Stearate-d5, for accurate and reliable quantification. This application note is intended for researchers, scientists, and professionals in the food safety and drug development fields who are involved in the analysis of process contaminants in edible oils.

Introduction

Glycidyl esters (GEs) are process-induced contaminants that form in edible oils, particularly palm oil, during the high-temperature deodorization step of the refining process.[1][2][3][4] Diacylglycerols (DAGs) are the primary precursors to GE formation.[3][5] Glycidol, the parent compound of GEs, is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC), raising significant food safety concerns.[2] Consequently, accurate and sensitive analytical methods are required for the determination of GEs in edible oils to ensure consumer safety and regulatory compliance.

Direct analytical methods using Liquid Chromatography-Mass Spectrometry (LC-MS) are preferred for the analysis of GEs in oily matrices due to their high sensitivity, specificity, and simpler sample preparation compared to indirect methods that require derivatization.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy of the quantitative results.[6]

This application note details a robust LC-MS/MS method for the direct quantification of various glycidyl esters in palm oil.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the analysis of glycidyl esters in palm oil.

Materials and Reagents

-

Solvents: Acetonitrile, Methanol, Isopropanol, Acetone, n-Hexane, Ethyl Acetate (all LC-MS grade or equivalent)

-

Standards:

-

Glycidyl palmitate (GP), Glycidyl stearate (GS), Glycidyl oleate (GO), Glycidyl linoleate (GL), and Glycidyl linolenate (GLn) analytical standards (>95% purity)

-

This compound (Internal Standard, IS)

-

-

Solid Phase Extraction (SPE) Cartridges: Silica-based SPE cartridges (e.g., 500 mg, 6 mL)

-

Palm Oil Samples: Commercial refined palm oil for analysis

Equipment

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Standard and Sample Preparation

2.3.1. Standard Stock Solutions

Prepare individual stock solutions of each glycidyl ester standard and the internal standard (this compound) in acetone at a concentration of 1 mg/mL. Store these stock solutions at -20°C.

2.3.2. Working Standard Solutions

Prepare a mixed working standard solution containing all target glycidyl esters by diluting the stock solutions in acetone. Similarly, prepare a working solution of the internal standard (this compound) at a concentration of 200 ng/mL in acetone.[7][8]

2.3.3. Calibration Standards

Prepare a series of calibration standards by spiking the mixed GE working standard solution and a fixed amount of the internal standard working solution into a blank oil matrix (an oil free of GEs, or a stripped oil). The concentration range should be selected to cover the expected levels of GEs in the palm oil samples (e.g., 10 - 1000 ng/mL).

2.3.4. Sample Preparation

-

Weigh approximately 100 mg of the palm oil sample into a centrifuge tube.

-

Add a known volume of the this compound internal standard working solution.

-

Add 1 mL of n-hexane to dissolve the oil and vortex for 1 minute.

-

The sample is now ready for direct injection if minimal sample cleanup is desired, or it can be further purified using SPE.

2.3.5. Solid Phase Extraction (SPE) Cleanup (Optional)

For samples with complex matrices, an SPE cleanup step can be employed to remove interferences.

-

Condition a silica SPE cartridge with n-hexane.

-

Load the dissolved oil sample onto the cartridge.

-

Wash the cartridge with a non-polar solvent like n-hexane to remove the bulk of the triglycerides.

-

Elute the glycidyl esters with a more polar solvent mixture, such as n-hexane:ethyl acetate (e.g., 85:15, v/v).[1]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

2.4.1. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is suitable for the separation of glycidyl esters.

-

Mobile Phase: A gradient elution using a binary solvent system is typically employed.

-

Mobile Phase A: Methanol/Water (e.g., 85:15, v/v) with a salt additive like sodium acetate to promote ionization.

-

Mobile Phase B: Isopropanol/Methanol (e.g., 90:10, v/v).

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

2.4.2. Mass Spectrometry Conditions

-

Ionization Source: Positive ion mode APCI or ESI. APCI can provide good sensitivity for GEs.[1]

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for each glycidyl ester and the internal standard need to be optimized. The transitions typically involve the protonated molecule [M+H]+ or an adduct ion as the precursor and a characteristic fragment ion as the product.

Data Presentation

The quantitative data obtained from the analysis of glycidyl esters in palm oil samples should be summarized for clarity and easy comparison.

| Parameter | Glycidyl Palmitate (GP) | Glycidyl Stearate (GS) | Glycidyl Oleate (GO) | Glycidyl Linoleate (GL) |

| Calibration Range (ng/mL) | 10 - 1000 | 10 - 1000 | 10 - 1000 | 10 - 1000 |

| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |

| LOD (ng/g) | 5 | 7 | 6 | 8 |

| LOQ (ng/g) | 15 | 20 | 18 | 25 |

| Recovery (%) | 95 - 105 | 92 - 103 | 98 - 106 | 94 - 104 |

| Precision (RSD, %) | <10 | <10 | <10 | <10 |

Table 1: Typical validation parameters for the LC-MS/MS method for glycidyl ester analysis.

| Sample ID | GP (mg/kg) | GS (mg/kg) | GO (mg/kg) | GL (mg/kg) | Total GEs (mg/kg) |

| Palm Oil Sample 1 | 5.2 | 2.1 | 8.5 | 3.3 | 19.1 |

| Palm Oil Sample 2 | 7.8 | 3.5 | 12.1 | 4.9 | 28.3 |

| Palm Oil Sample 3 | 3.1 | 1.5 | 6.2 | 2.4 | 13.2 |

Table 2: Example of quantitative results for glycidyl esters in commercial palm oil samples.

Visualizations

Figure 1: Experimental workflow for the quantification of glycidyl esters in palm oil.

Figure 2: Simplified pathway of glycidyl ester formation during palm oil refining.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the direct quantification of glycidyl esters in palm oil. The incorporation of a deuterated internal standard, this compound, is essential for achieving high accuracy and precision by compensating for matrix-induced signal suppression or enhancement and variations during sample preparation. This protocol can be readily implemented in analytical laboratories for routine monitoring of GE levels in palm oil and other edible oils, contributing to improved food safety and quality control. The direct analysis approach significantly reduces sample preparation time compared to traditional indirect methods, allowing for higher sample throughput.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. mpoc.org.my [mpoc.org.my]

- 3. researchgate.net [researchgate.net]

- 4. keypublishing.org [keypublishing.org]

- 5. Glycidyl esters in refined palm (Elaeis guineensis) oil and related fractions. Part II: practical recommendations for effective mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Glycidyl Esters in Edible Oils by LC-MS/MS using Glycidyl Stearate-d5 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycidyl esters (GEs) are process-induced contaminants that are primarily formed during the deodorization step of edible oil refining.[1][2][3] These compounds are considered potential carcinogens as they can be hydrolyzed in the gastrointestinal tract to free glycidol, which has been classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[1][4] Consequently, sensitive and accurate analytical methods are required for the determination of GEs in edible oils to ensure food safety and for risk assessment. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct quantification of major glycidyl esters in various edible oils, employing a stable isotope dilution analysis (SIDA) with Glycidyl Stearate-d5 as an internal standard.

The formation of GEs is significantly influenced by temperature and the presence of precursors like diacylglycerols (DAGs) and monoacylglycerols (MAGs).[1][4][5] Direct analysis methods, which measure the intact glycidyl esters, are preferred over indirect methods due to their higher specificity and accuracy, avoiding the harsh chemical conversions that can introduce variability.[6][7][8]

Experimental Protocols

This section provides a detailed methodology for the analysis of glycidyl esters in edible oils.

1. Sample Preparation

The sample preparation aims to isolate the glycidyl esters from the complex oil matrix.

-

Materials:

-

Edible oil sample

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

This compound internal standard solution (concentration to be determined based on expected analyte levels)

-

C18 Solid Phase Extraction (SPE) cartridges

-

Silica SPE cartridges

-

-

Procedure:

-

Weigh 10 mg of the edible oil or fat sample into a centrifuge tube.[9][10] For samples with expected GE concentrations below 0.5 mg/kg, a larger sample size of 0.5 g may be used and pre-concentrated on a silica column.[9][10]

-

Spike the dissolved sample with a known amount of this compound internal standard solution.

-

Vortex the mixture to ensure homogeneity.

-

Two-Step Solid Phase Extraction (SPE):

-

C18 SPE: Condition a C18 SPE cartridge with methanol. Load the sample solution onto the cartridge. Elute the glycidyl esters with methanol.[9][10]

-

Silica SPE: Condition a silica SPE cartridge with n-hexane. Load the eluate from the C18 step onto the silica cartridge. Elute the glycidyl esters with a solution of 5% ethyl acetate in n-hexane.[9][10]

-

-

Evaporate the final eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 250 µL of a methanol/isopropanol (1:1, v/v) mixture.[9][10]

-

The sample is now ready for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

Liquid Chromatography (LC) Conditions:

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Ion Atmospheric Pressure Chemical Ionization (+APCI) or Positive Ion Electrospray Ionization (+ESI).[6][9][10]

-

MRM Transitions: Monitor at least two ion transitions for each target analyte and the internal standard for quantification and confirmation. Specific precursor and product ions will depend on the target glycidyl esters.

-

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of five common glycidyl esters.

Table 1: Method Detection and Quantification Limits

| Analyte | Method Detection Limit (µg/kg) | Limit of Quantification (µg/kg) |

| Glycidyl Palmitate (C16:0) | 70-150 | 200 |

| Glycidyl Stearate (C18:0) | 70-150 | 200 |

| Glycidyl Oleate (C18:1) | 70-150 | 200 |

| Glycidyl Linoleate (C18:2) | 70-150 | 200 |

| Glycidyl Linolenate (C18:3) | 70-150 | 200 |

| Data derived from studies using a 10 mg sample size.[9][10] For a 0.5 g sample size, detection limits can be as low as 1-3 µg/kg.[9][10] |

Table 2: Recovery Rates in Spiked Virgin Olive Oil

| Spiking Level (mg/kg) | Glycidyl Palmitate (%) | Glycidyl Stearate (%) | Glycidyl Oleate (%) | Glycidyl Linoleate (%) | Glycidyl Linolenate (%) |

| 0.1 | 84-108 | 84-108 | 84-108 | 84-108 | 84-108 |

| 1 | 84-108 | 84-108 | 84-108 | 84-108 | 84-108 |

| 10 | 84-108 | 84-108 | 84-108 | 84-108 | 84-108 |

| Average recoveries for the five glycidyl esters were reported to be in the range of 84% to 108%.[9][10] |

Table 3: Glycidyl Ester Content in Commercial Edible Oils

| Oil Type | Total Glycidyl Esters (mg/kg) |

| Palm Oil | up to 44.33 |

| Sunflower Oil | ~2.46 (average) |

| Rapeseed Oil | ~1.04 (average) |

| Concentrations can vary significantly based on processing conditions.[12] |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of glycidyl esters and the formation pathway of these contaminants in edible oils.

Caption: Experimental workflow for glycidyl ester analysis.

Caption: Formation and hydrolysis of glycidyl esters.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. researchgate.net [researchgate.net]

- 3. Glycidyl Fatty Acid Esters in Refined Edible Oils: A Review on Formation, Occurrence, Analysis, and Elimination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mpoc.org.my [mpoc.org.my]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]